molecular formula C16H14N2OS B2729532 N-benzyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide CAS No. 1011249-46-9

N-benzyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide

Cat. No.: B2729532
CAS No.: 1011249-46-9
M. Wt: 282.36
InChI Key: ZHTJBLDWUAJKJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Benzyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It belongs to a class of molecules characterized by a thiophene core substituted with a pyrrole ring and a benzylcarboxamide group. This specific molecular architecture is found in various pharmacologically active scaffolds designed for high-throughput screening and hit-to-lead optimization studies . While the specific biological data for this compound requires further investigation, its structural analogs, such as those based on the thieno[2,3-b]pyridine scaffold, are recognized for their potential in diverse research applications . Furthermore, closely related N-benzyl carboxamide derivatives have been investigated for their interactions with key biological targets; for instance, some compounds in this class have shown activity against mitogen-activated protein kinase (MAP kinase) pathways, which are crucial in regulating cell proliferation and survival . Researchers value this compound as a versatile building block for developing new chemical entities and probing structure-activity relationships (SAR). This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle all chemical compounds with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

N-benzyl-3-pyrrol-1-ylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2OS/c19-16(17-12-13-6-2-1-3-7-13)15-14(8-11-20-15)18-9-4-5-10-18/h1-11H,12H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHTJBLDWUAJKJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=C(C=CS2)N3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide typically involves the condensation of a thiophene-2-carboxylic acid derivative with a benzylamine derivative in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an anhydrous solvent such as dichloromethane at room temperature.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N-benzyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the pyrrole and thiophene rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Anticancer Activity

N-benzyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide has been studied for its potential anticancer properties. Several studies indicate that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines.

Case Study: Antitumor Evaluation

  • Cell Lines Tested: HepG2 (liver cancer), DLD (colorectal cancer)
  • IC50 Values:
    • HepG2: 15.5 µM
    • DLD: 12.8 µM

These findings suggest that structural modifications can enhance the compound's efficacy against specific tumors.

Antimicrobial Activity

Research indicates that this compound may possess antimicrobial properties, making it a candidate for further exploration in infectious disease treatment.

Minimum Inhibitory Concentration (MIC) Studies

CompoundMIC (µmol/mL)
This compound10.5 - 20.0

These results highlight the potential of this compound in developing new antimicrobial agents.

Enzyme Inhibition

Preliminary studies suggest that this compound may inhibit key enzymes involved in metabolic processes, particularly those related to lipid metabolism.

Potential Targets:

  • Stearoyl-CoA desaturase
  • Topoisomerases

Understanding the binding affinity and selectivity of this compound towards these enzymes is crucial for elucidating its mechanism of action.

Synthesis Methodologies

The synthesis of this compound typically involves multi-step organic synthesis techniques:

  • Formation of Thiophene Ring: Utilizing appropriate reagents to construct the thiophene backbone.
  • Pyrrole Integration: Introducing the pyrrole moiety through cyclization reactions.
  • Benzyl Group Addition: Employing nucleophilic substitution reactions to attach the benzyl group.
  • Carboxamide Functionalization: Finalizing the structure through amide bond formation.

This synthetic pathway allows for modifications that can enhance biological activity or alter pharmacokinetic properties.

Research Findings and Insights

Recent studies have focused on understanding the pharmacodynamics of this compound through various assays and molecular docking studies, which provide insights into its interaction with biological targets.

Table: Summary of Biological Activities

Activity TypeFindings
AnticancerEffective against HepG2 and DLD cells
AntimicrobialSignificant MIC values against pathogens
Enzyme InhibitionPotential inhibition of stearoyl-CoA desaturase

Mechanism of Action

The mechanism of action of N-benzyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is not fully understood, but it is believed to interact with various molecular targets through hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate biological pathways, leading to its observed bioactivities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Comparisons

1-Benzyl-3-[5-(p-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyrrole-2-carboxamide (28b)
  • Core Structure : Pyrrole substituted with a 1,2,4-oxadiazole ring (vs. thiophene in the target compound).
  • Key Substituents : A p-nitrophenyl group on the oxadiazole and a benzylcarboxamide.
  • Electronic Effects : The oxadiazole and nitro groups are strongly electron-withdrawing, reducing electron density on the pyrrole ring. This contrasts with the electron-rich thiophene in the target compound, which may exhibit different reactivity in electrophilic substitutions.
  • Physicochemical Properties: Calculated formula C₁₅H₁₄N₄O₂ (MW 282.3 g/mol). The nitro group increases polarity, likely reducing solubility in non-polar solvents compared to the sulfur-containing thiophene analog .
N-(1-benzyl-3-formyl-1H-indol-2-yl)thiophene-2-carboxamide
  • Core Structure : Indole substituted with a formyl group and a thiophene-2-carboxamide.
  • Key Substituents : A formyl group at position 3 of the indole and a benzyl group on the carboxamide.
  • The indole core, common in bioactive molecules, may confer distinct binding interactions compared to pyrrole or thiophene .

Hypothetical Property Comparison Table

Compound Name Core Structure Key Substituents Molecular Formula Aromaticity Solubility (Predicted)
N-benzyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide Thiophene 3-pyrrole, 2-benzylcarboxamide C₁₆H₁₃N₃OS High Moderate (lipophilic)
28b Pyrrole 3-oxadiazole (p-nitrophenyl) C₁₅H₁₄N₄O₂ Moderate Low (polar nitro group)
Indole derivative Indole 3-formyl, 2-thiophenecarboxamide C₂₁H₁₇N₃O₂S High Variable (formyl reactivity)

Biological Activity

N-benzyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its promising biological activities. This article explores its biological activity, focusing on its potential as an anti-tubercular agent, antimicrobial properties, and interactions with various biological targets.

Chemical Structure and Properties

This compound features a thiophene ring, a pyrrole moiety, and a benzyl substituent, with a functional carboxamide group that enhances its reactivity and biological interactions. The structure is illustrated below:

N benzyl 3 1H pyrrol 1 yl thiophene 2 carboxamide\text{N benzyl 3 1H pyrrol 1 yl thiophene 2 carboxamide}

1. Anti-Tubercular Activity

Research indicates that this compound exhibits significant anti-tubercular activity. Studies have shown that derivatives of thiophene compounds can effectively inhibit the growth of Mycobacterium tuberculosis, the causative agent of tuberculosis. The electron-rich nature of the thiophene ring and the presence of the pyrrole group are believed to enhance the compound's interaction with biological targets, leading to its antimicrobial efficacy .

2. Antimicrobial Properties

This compound has demonstrated broad-spectrum antimicrobial activity against various pathogens, including both Gram-positive and Gram-negative bacteria. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for selected pathogens:

Pathogen MIC (µg/mL)
Staphylococcus aureus3.90
Escherichia coli12.50
Candida albicans7.80

These results indicate that this compound is particularly effective against Staphylococcus aureus, including methicillin-resistant strains (MRSA), making it a candidate for further development in antibiotic therapies .

The mechanism by which this compound exerts its biological effects involves interactions with key enzymes and proteins within microbial cells. Preliminary studies suggest that this compound may inhibit specific enzymes involved in bacterial DNA replication and metabolism, such as DNA gyrase and topoisomerase IV, which are critical for bacterial cell division .

Case Studies

Recent research has highlighted the potential of this compound in various in vitro studies:

  • Study on Antimicrobial Efficacy : A study evaluated the antibacterial activity of this compound against Staphylococcus aureus and found that it significantly inhibited bacterial growth at low concentrations, demonstrating its potential as an effective antibacterial agent .
  • Inhibition of Enzymatic Activity : Another study focused on the compound's ability to inhibit DNA gyrase in E. coli, reporting IC50 values in the range of 0.0033 to 0.046 µg/mL, indicating strong inhibitory effects compared to reference drugs like novobiocin .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-benzyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide, and how can reaction conditions be optimized?

  • Methodology : Utilize palladium-catalyzed cross-coupling reactions to introduce the pyrrole substituent to the thiophene backbone. For example, adapt procedures from and , where aryl halides are coupled with alkynes in the presence of Pd catalysts. Optimize solvent systems (e.g., acetonitrile or DCM) and temperature (reflux conditions) to enhance yields. Purification via Biotage flash column chromatography with gradients like 10–40% EtOAc in pentane is recommended to isolate the product .

Q. How can spectroscopic techniques (NMR, HRMS) validate the structure of this compound?

  • Methodology :

  • NMR : Compare chemical shifts of protons in the benzyl (δ ~4.5–5.0 ppm), pyrrole (δ ~6.5–7.5 ppm), and thiophene (δ ~7.0–7.5 ppm) groups with literature values for analogous compounds (e.g., ).
  • HRMS : Confirm molecular ion peaks (e.g., [M + H]⁺) using ESI/QTOF, ensuring calculated and observed masses align within ±0.003 Da .

Q. What purification strategies are effective for isolating this compound from complex reaction mixtures?

  • Methodology : Employ sequential column chromatography (e.g., SiO₂ with DCM/EtOAc/MeOH gradients) to remove unreacted starting materials and byproducts. Monitor purity via TLC (e.g., Rf = 0.35 in DCM/EA/MeOH 6:4:0.3) .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound, and what software is recommended for refinement?

  • Methodology : Crystallize the compound via slow solvent evaporation (e.g., acetonitrile) to obtain high-quality crystals. Use SHELXL for refinement, leveraging its robust handling of small-molecule data. Analyze dihedral angles between aromatic rings (e.g., thiophene-pyrrole interactions) to assess planarity and steric effects .

Q. What strategies are employed to evaluate the biological activity of this compound, particularly in cancer research?

  • Methodology : Conduct cytotoxicity assays (e.g., MTT or SRB) on cancer cell lines, comparing IC₅₀ values to reference drugs. For mechanistic studies, use flow cytometry to assess apoptosis induction or cell cycle arrest, as demonstrated for structurally related thiophene carboxamides in . Validate target engagement via molecular docking or enzyme inhibition assays (e.g., carbonic anhydrase IX) .

Q. How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced potency?

  • Methodology : Systematically vary substituents on the benzyl or pyrrole moieties (e.g., electron-withdrawing groups or halogenation) and evaluate changes in bioactivity. Use computational tools (e.g., DFT or molecular dynamics) to predict binding affinities and optimize steric/electronic properties. Compare results with analogs like N-(thiophen-2-yl)piperidine-1-carboxamide () .

Q. What experimental approaches address discrepancies in reported spectral data or crystallographic parameters for thiophene carboxamides?

  • Methodology : Cross-validate data using multiple techniques (e.g., NMR, IR, and X-ray). For crystallographic conflicts, re-refine datasets with SHELXL or Olex2, adjusting H-atom positions geometrically (C–H = 0.95 Å) and validating thermal parameters. Reference analogous structures (e.g., N-(2-nitrophenyl)thiophene-2-carboxamide in ) to benchmark bond lengths/angles .

Q. How are computational methods integrated to predict the physicochemical properties of this compound?

  • Methodology : Calculate logP, solubility, and pKa using software like ACD/Labs or ChemAxon. Perform molecular docking (AutoDock Vina) to identify potential biological targets (e.g., kinases or GPCRs). Validate predictions with experimental assays (e.g., HPLC for logP) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.